BRD0705 is a selective inhibitor of glycogen synthase kinase 3 alpha, developed as part of a series of compounds aimed at exploiting the structural differences between the isoforms of glycogen synthase kinase 3, specifically glycogen synthase kinase 3 alpha and glycogen synthase kinase 3 beta. This compound has shown promise in various preclinical studies, particularly in the context of treating acute myeloid leukemia and other central nervous system disorders.
BRD0705 was synthesized by researchers at the Broad Institute and has been characterized in multiple studies for its selectivity and efficacy against specific biological targets. It is part of a broader investigation into the role of glycogen synthase kinase 3 in cellular signaling pathways and disease mechanisms.
BRD0705 falls under the category of small molecule inhibitors that target protein kinases. Specifically, it is classified as a selective inhibitor for glycogen synthase kinase 3 alpha due to its unique binding characteristics that differentiate it from other kinases.
The synthesis of BRD0705 involves several steps that focus on optimizing its binding affinity and selectivity for glycogen synthase kinase 3 alpha. The compound was designed based on structural insights into the ATP-binding site of glycogen synthase kinase 3 alpha and beta, utilizing a combination of medicinal chemistry techniques.
Technical Details:
BRD0705's molecular structure is characterized by specific functional groups that confer its selectivity for glycogen synthase kinase 3 alpha. The key features include:
Data:
The chemical reactions involving BRD0705 primarily focus on its interaction with glycogen synthase kinase 3 alpha. The compound acts by binding to the ATP-binding pocket, inhibiting the phosphorylation activity of the enzyme.
Technical Details:
BRD0705 exerts its effects through a well-defined mechanism involving inhibition of glycogen synthase kinase 3 alpha activity. This inhibition leads to alterations in various signaling pathways, particularly those involved in cell cycle regulation and apoptosis.
Data:
BRD0705 is a solid at room temperature with moderate solubility in organic solvents. Its stability under physiological conditions has been assessed through various assays.
BRD0705 exhibits properties typical of small molecule kinase inhibitors:
Relevant Data or Analyses:
BRD0705 has been investigated for its potential applications in treating several conditions:
Glycogen Synthase Kinase 3 (Glycogen Synthase Kinase 3) exists as two paralogs—Glycogen Synthase Kinase 3α and Glycogen Synthase Kinase 3β—encoded by distinct genes (GSK3A and GSK3B). These isoforms share 98% sequence identity in their catalytic kinase domains but diverge in their N- and C-terminal regulatory regions, leading to both overlapping and unique biological functions [3] [7]. Dysregulation of Glycogen Synthase Kinase 3 signaling is implicated in diverse pathologies, including neurodegenerative disorders, metabolic syndromes, and cancer. In oncology, the two paralogs exhibit context-dependent roles: Glycogen Synthase Kinase 3β often acts as a tumor promoter in solid tumors, while Glycogen Synthase Kinase 3α drives pathogenesis in hematologic malignancies like acute myeloid leukemia [1] [6] [9]. This functional dichotomy necessitates paralog-specific therapeutic strategies.
Glycogen Synthase Kinase 3 paralogs regulate multiple oncogenic pathways:
Table 1: Oncogenic Functions of Glycogen Synthase Kinase 3 Paralogs in Select Cancers
Cancer Type | Glycogen Synthase Kinase 3α Role | Glycogen Synthase Kinase 3β Role |
---|---|---|
Acute Myeloid Leukemia | Drives differentiation blockade and stemness; essential for MLL-AF9-driven leukemogenesis [1] [8] | Limited role; knockout does not induce transformation [2] |
Pancreatic Cancer | Modest contribution to cell survival | Sustains proliferation, chemoresistance, and nuclear factor kappa B activation [9] |
Glioblastoma | Not well characterized | Promotes invasion and radioresistance [6] |
Concurrent inhibition of both Glycogen Synthase Kinase 3α and Glycogen Synthase Kinase 3β poses significant safety concerns:
Table 2: Consequences of Pan vs. Selective Glycogen Synthase Kinase 3 Inhibition
Parameter | Pan-Glycogen Synthase Kinase 3 Inhibition | Glycogen Synthase Kinase 3α-Selective Inhibition (BRD0705) |
---|---|---|
β-Catenin Stabilization | Marked increase in protein levels and nuclear translocation [1] [8] | No detectable change [1] [8] |
Leukemia Stem Cell Self-Renewal | Enhanced colony formation and serial replating capacity [8] | Impaired colony formation and differentiation [1] |
Viability of Normal Cells | Toxic to hematopoietic progenitors [2] | No adverse effects on hematopoiesis [8] |
The structural and functional divergence of Glycogen Synthase Kinase 3 paralogs enables rational design of selective agents:
Table 3: BRD0705 Selectivity and Cellular Activity Profile
Property | Value/Outcome | Method |
---|---|---|
Glycogen Synthase Kinase 3α Half-maximal inhibitory concentration | 0.045 μM | Kinase activity assay |
Glycogen Synthase Kinase 3β Half-maximal inhibitory concentration | 0.350 μM | Kinase activity assay |
Kinome Selectivity | >100-fold selective against 311 kinases | KINOMEscan profiling [1] |
β-Catenin Stabilization | Not detected at therapeutic doses | Western blot/immunofluorescence [8] |
Acute Myeloid Leukemia Differentiation | CD11b/CD14 upregulation in cell lines and primary samples | Flow cytometry [1] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1